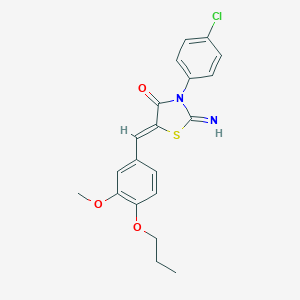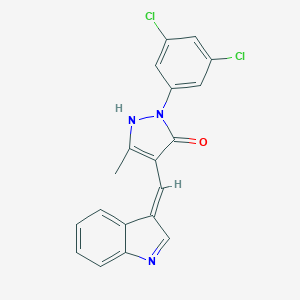![molecular formula C21H22N2O3 B302856 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide](/img/structure/B302856.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, also known as BMCC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMCC is a benzoxazole derivative that has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its versatility in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. One potential direction is the development of new drugs based on the structure of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. Another potential direction is the study of the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, in order to better understand its effects on the body. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide in humans.
Synthesis Methods
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide can be synthesized by the reaction of 4-methoxyaniline with 2-aminobenzoic acid, followed by cyclization with cyclohexanecarboxylic acid in the presence of a dehydrating agent. The resulting product is then subjected to further purification steps to obtain the final product.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides.
properties
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-10-7-15(8-11-17)21-23-18-12-9-16(13-19(18)26-21)22-20(24)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,24) |
InChI Key |
FQEUIFIKAIPYCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)
![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)


![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)